molecular formula C9H10N2O2S B13973609 methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

Katalognummer: B13973609
Molekulargewicht: 210.26 g/mol
InChI-Schlüssel: OBXWRYSWWSGOAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that features a fused ring system containing nitrogen and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate is unique due to the presence of both nitrogen and sulfur atoms in its fused ring system. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C9H10N2O2S

Molekulargewicht

210.26 g/mol

IUPAC-Name

methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate

InChI

InChI=1S/C9H10N2O2S/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11)

InChI-Schlüssel

OBXWRYSWWSGOAC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC2=C(C=C1)SCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.